

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylbenzaldehyde

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Compound of Interest

Compound Name: 2,6-Dimethylbenzaldehyde

Cat. No.: B072290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,6-Dimethylbenzaldehyde** (CAS No. 1123-56-4). The information herein is intended to support research and development activities by providing key data on its physical characteristics, spectroscopic profile, and standardized protocols for its analysis.

Core Physicochemical Data

2,6-Dimethylbenzaldehyde is an aromatic aldehyde, notable for the steric hindrance provided by the two methyl groups ortho to the aldehyde functionality. This structure influences its physical properties and chemical reactivity. It typically appears as a white to yellow low-melting solid or a colorless to yellow liquid.^[1]

Quantitative Properties Summary

The following table summarizes the key quantitative physicochemical properties of **2,6-Dimethylbenzaldehyde**, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O	[1][2][3]
Molecular Weight	134.18 g/mol	[1][4]
Melting Point	27-30 °C	[2][5][6]
Boiling Point	226-230 °C	[1][2][7]
Density	1.003 ± 0.06 g/cm ³ (Predicted)	[1][5]
Refractive Index (n _{20/D})	1.548	[1][2][7]
Flash Point	27 °C to 96 °C	[1][2]
Vapor Pressure	0.122 mmHg at 25 °C	[1][6]
Water Solubility	Slightly soluble	[1][2][5]
XLogP3	2.1	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Structural and Spectroscopic Profile

The identity and purity of **2,6-Dimethylbenzaldehyde** are typically confirmed through a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectroscopy is used to confirm the proton environment of the molecule, showing characteristic signals for the aldehyde proton, aromatic protons, and the two methyl groups.[8]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides information about the functional groups present. A strong absorption band characteristic of the C=O carbonyl stretch of the aldehyde is a key feature.[9]
- **Mass Spectrometry (MS):** GC-MS is commonly used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[10][11] The mass spectrum typically shows a prominent molecular ion peak [M]⁺. [10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical and spectroscopic properties of **2,6-Dimethylbenzaldehyde** are outlined below. These are generalized standard procedures adaptable for this specific compound.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[\[1\]](#)[\[12\]](#)

- **Sample Preparation:** Finely powder a small amount of solid **2,6-Dimethylbenzaldehyde**. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[\[7\]](#)
- **Apparatus Setup:**
 - **Thiele Tube:** Secure the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level.[\[12\]](#)
 - **Digital Apparatus:** Place the prepared capillary tube into the heating block of the apparatus.[\[1\]](#)
- **Heating:** Heat the apparatus gently. Near the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[\[12\]](#)
- **Measurement:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[\[1\]](#)

Protocol 2: Solubility Determination in Water

This qualitative protocol determines the solubility of **2,6-Dimethylbenzaldehyde** in water.

- Preparation: In a small test tube, add approximately 25 mg of **2,6-Dimethylbenzaldehyde**.
- Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions.^[9]
- Observation: After each addition, shake the test tube vigorously for 30 seconds.^[9]
- Classification: Observe if the compound dissolves completely. Based on the results, classify the solubility. For **2,6-Dimethylbenzaldehyde**, it is expected to be "slightly soluble," meaning a small portion may dissolve but the majority will remain as a separate phase.^{[2][5]}

Protocol 3: FT-IR Spectrum Acquisition (Thin Solid Film Method)

This protocol is suitable for low-melting point solids like **2,6-Dimethylbenzaldehyde**.

- Sample Preparation: Place a small amount (approx. 50 mg) of **2,6-Dimethylbenzaldehyde** into a vial and add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve it completely.^[5]
- Film Casting: Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (KBr or NaCl).^[5]
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.^[5]
- Background Collection: Place a clean, empty salt plate in the FT-IR spectrometer and run a background scan.
- Sample Analysis: Replace the background plate with the sample-coated plate in the instrument's sample holder. Acquire the FT-IR spectrum.^[13] The resulting spectrum should be processed to identify characteristic peaks, such as the C=O stretch for the aldehyde.

Protocol 4: ¹H NMR Spectrum Acquisition

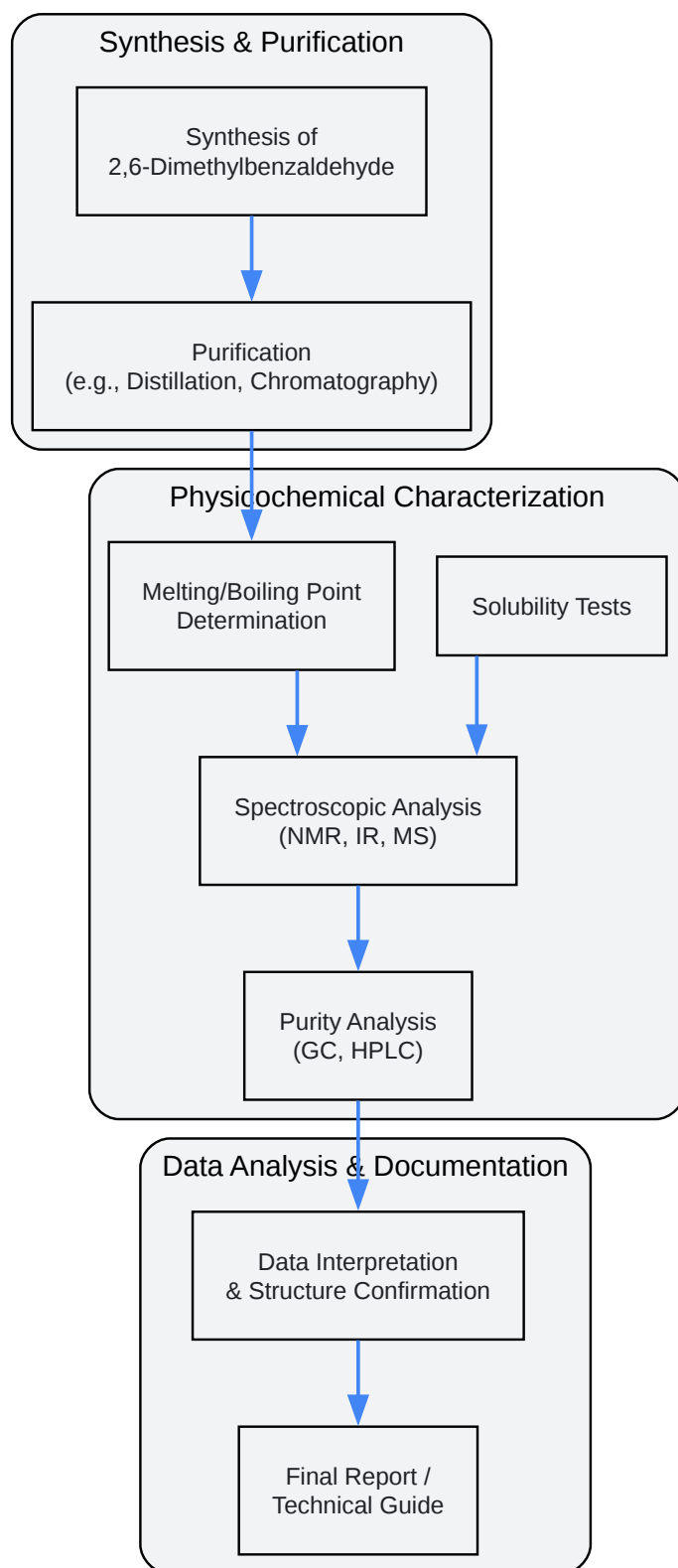
This protocol outlines the standard procedure for obtaining a proton NMR spectrum.

- Sample Preparation: Dissolve 10-50 mg of **2,6-Dimethylbenzaldehyde** in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.^{[2][14]}

- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in a pipette.^{[2][14]} The final liquid depth should be around 6 cm.^[14]
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.^[15]
- **Acquisition:** Acquire the ^1H NMR spectrum using standard instrument parameters. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.^[14]
- **Processing:** Process the spectrum by phasing, baseline correcting, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).^[14]

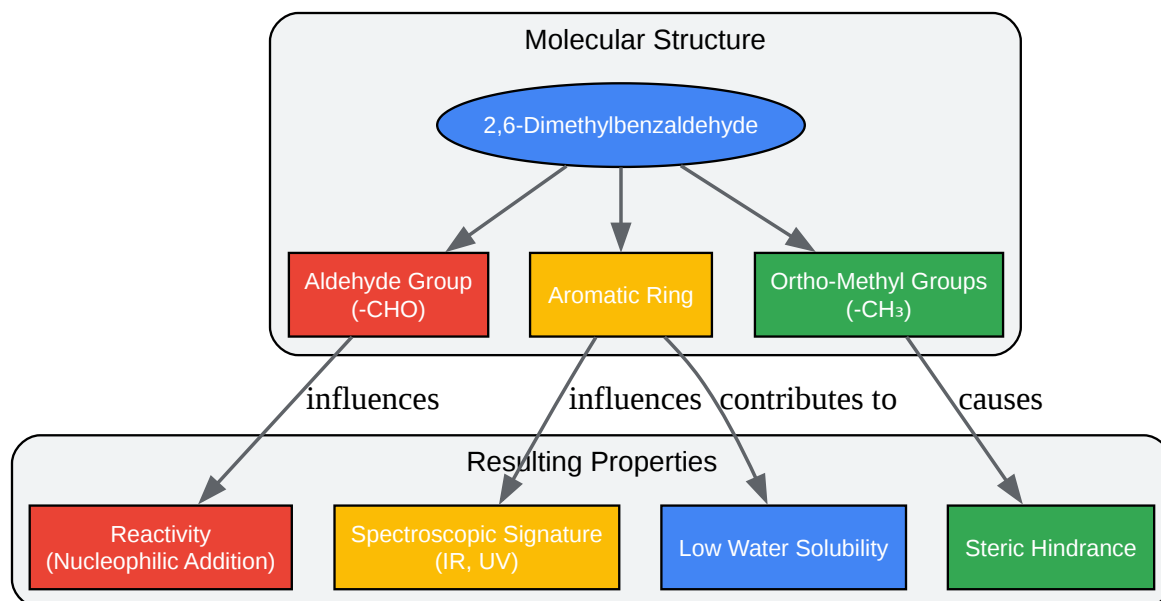
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of **2,6-Dimethylbenzaldehyde**.



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Caption: Experimental workflow for the characterization of **2,6-Dimethylbenzaldehyde**.



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Caption: Relationship between molecular structure and key properties.

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